molecular formula C11H13Br2NO2 B13491277 benzyl N-(2,3-dibromopropyl)carbamate

benzyl N-(2,3-dibromopropyl)carbamate

Cat. No.: B13491277
M. Wt: 351.03 g/mol
InChI Key: NAEKDGWSHIGNNV-UHFFFAOYSA-N
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Description

Benzyl N-(2,3-dibromopropyl)carbamate (CAS 460080-00-6) is a high-purity chemical compound with the molecular formula C11H13Br2NO2 and a molecular weight of 351.03 g/mol . It is a synthetic intermediate featuring a carbamate backbone protected by a benzyloxycarbonyl (Cbz) group and a 2,3-dibromopropyl side chain, which provides reactive handles for further chemical modifications . Its molecular structure is defined by the SMILES notation BrC(CBr)CNC(=O)OCC1=CC=CC=C1 and the InChIKey NAEKDGWSHIGNNV-UHFFFAOYSA-N . This compound is offered with a purity of 95.0% and is intended for use in laboratory research and chemical synthesis . It serves as a versatile building block in organic chemistry, particularly in the synthesis of more complex molecules through reactions that leverage its bromine substituents and carbamate functionality. Researchers utilize this compound in the development of novel chemical entities for various fields of study. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H13Br2NO2

Molecular Weight

351.03 g/mol

IUPAC Name

benzyl N-(2,3-dibromopropyl)carbamate

InChI

InChI=1S/C11H13Br2NO2/c12-6-10(13)7-14-11(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)

InChI Key

NAEKDGWSHIGNNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(CBr)Br

Origin of Product

United States

Preparation Methods

Traditional Synthesis via Chlorocarbonate Intermediates

Method Overview:

The classical approach involves the reaction of benzyl chloroformate (benzyloxycarbonyl chloride) with ammonia or amines to form carbamates. For benzyl N-(2,3-dibromopropyl)carbamate, the process typically begins with the preparation of a suitable chlorocarbonate derivative, followed by nucleophilic substitution with ammonia or amines.

Reaction Steps:

  • Preparation of Benzyl Chloroformate:
    • Benzyl alcohol reacts with phosgene or triphosgene under controlled conditions to produce benzyl chloroformate.
  • Reaction with Ammonia:
    • Benzyl chloroformate is slowly added to cold ammonia water under vigorous stirring, leading to carbamate formation.
  • Introduction of Bromine Substituents:
    • The 2,3-dibromopropyl group can be introduced via halogenation of suitable precursors or through subsequent bromination of the carbamate intermediate.

Operational Conditions:

Parameter Typical Range Notes
Temperature 0–25°C For addition steps to control exothermicity
Solvent Water, organic solvents (e.g., dichloromethane) For chlorocarbonate synthesis and halogenation
Yield Up to 99% When optimized

Catalytic and Continuous Flow Methods

Method Overview:

Recent advances have utilized catalytic systems and continuous flow reactors to enhance efficiency and safety. For instance, catalytic reactions employing alumina-supported nickel oxide-bismuth oxide at elevated temperatures (around 110°C) under sealed conditions have been reported for carbamate synthesis involving urea and benzyl alcohol.

Key Features:

  • Use of catalysts such as alumina-supported nickel oxide-bismuth oxide.
  • Reaction temperature around 110°C.
  • Extended reaction times (~10 hours).
  • High yields (~99%).

Process Details:

  • Urea reacts with benzyl alcohol in the presence of catalysts under sealed conditions.
  • The process involves heating to 110°C, maintaining for 10 hours.
  • Post-reaction, benzyl carbamate is isolated via distillation with yields exceeding 98%.

Advantages:

  • High yield and purity.
  • Recyclability of catalysts.
  • Suitable for scale-up.

Research Findings:

  • This method emphasizes the importance of catalytic efficiency and process optimization to reduce costs and improve safety.

Biocatalytic Coupling and Flow Chemistry Approaches

Method Overview:

Biocatalysis, particularly coupling immobilized Candida antarctica lipase B (CALB), has been employed to transform residual benzyl alcohol into benzyl carbamate in continuous flow systems.

Key Features:

  • Enzymatic transformation of benzyl alcohol to benzyl carbamate.
  • Use of flow reactors with immobilized enzymes.
  • Coupling with high-energy flow reactions such as Curtius rearrangement for carbamate formation.
  • High selectivity (>99%) and yields (>90%).

Operational Conditions:

Parameter Range Notes
Temperature 80–120°C For isocyanate formation and enzyme activity
Pressure 1–4 bar To facilitate reactions and control flow
Catalyst Immobilized CALB For selective hydrolysis and derivatization

Research Findings:

  • This approach reduces solvent use, enhances safety, and allows for continuous production of benzyl carbamate with high purity.
  • The method is adaptable for complex derivatives and pharmaceutical intermediates.

Modern High-Energy Flow and Impurity Tagging Strategies

Method Overview:

Recent innovations combine high-energy flow reactions with impurity tagging techniques, enabling efficient synthesis of carbamates, including benzyl derivatives, under mild conditions.

Key Features:

  • Use of acyl azides and isocyanates intermediates.
  • Coupling with flow-based derivatization techniques.
  • Use of immobilized catalysts and in-line purification.

Operational Parameters:

Parameter Range Notes
Temperature 80–120°C For rearrangement and coupling
Pressure Up to 100 psi To enable superheating and control gas evolution

Research Findings:

  • This method achieves high yields (>95%) with simplified downstream purification.
  • It exemplifies the trend toward greener, more efficient processes.

Summary of Data and Process Optimization

Method Precursors Catalysts Temperature Yield Notes
Chlorocarbonate + ammonia Benzyl chloroformate + ammonia None 0–25°C ~99% Traditional, scalable
Catalytic urea-alcohol Urea + benzyl alcohol Alumina-supported Ni–Bi oxide 110°C >98% Continuous flow, catalytic
Biocatalysis in flow Benzyl alcohol Immobilized CALB 80–120°C >90% Green, enzyme-based
High-energy flow Benzyl azide + isocyanates Immobilized catalysts 80–120°C >95% Advanced, efficient

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2,3-dibromopropyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to form benzyl carbamate and 2,3-dibromopropanol.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Acids and Bases: Hydrochloric acid or sodium hydroxide are used for hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Dehalogenated carbamates or alcohols.

Scientific Research Applications

Benzyl N-(2,3-dibromopropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(2,3-dibromopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between benzyl N-(2,3-dibromopropyl)carbamate and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
This compound 460080-00-6 C₁₁H₁₂Br₂NO₂ ~358.03 Two bromine atoms on the propyl chain; high lipophilicity and potential reactivity in alkylation reactions .
Benzyl N-(3-bromopropyl)carbamate - C₁₁H₁₃BrNO₂ 271.134 Single bromine at the 3-position; lower molecular weight and reduced reactivity compared to dibromo analog .
Benzyl N-(2,3-dihydroxypropyl)carbamate 65369-21-3 C₆H₆O₃S 158.18 Hydroxyl groups replace bromines; increased hydrophilicity and reduced halogen-related toxicity .
Benzyl N-[1-(hydrazinocarbonyl)-2-hydroxypropyl]carbamate - C₁₂H₁₇N₃O₄ 267.28 Hydrazine and hydroxyl substituents; potential use in peptide coupling or chelation .
2,2-Dibromo-2-cyanoacetamide 10222-01-2 C₃H₂Br₂N₂O 265.87 Non-carbamate dibrominated compound; biocidal applications due to bromine content .

Functional Group Analysis

  • Bromine Substitution: The presence of two bromine atoms in this compound enhances its electrophilicity, making it a candidate for nucleophilic substitution reactions. In contrast, benzyl N-(3-bromopropyl)carbamate (mono-brominated) exhibits milder reactivity .
  • Hydroxyl vs. Bromine : Replacing bromine with hydroxyl groups (as in benzyl N-(2,3-dihydroxypropyl)carbamate) drastically alters solubility and toxicity profiles. Hydroxyl groups confer water solubility, whereas bromine increases lipophilicity .
  • Complex Substituents : Derivatives like benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride (CAS: 880545-32-4) feature bicyclic amine structures, enabling applications in constrained peptide synthesis or medicinal chemistry .

Research Findings and Data Gaps

  • Toxicity Profiles: Brominated carbamates may pose environmental or health risks due to halogen content, similar to 2,2-dibromo-2-cyanoacetamide, which is regulated under EPA guidelines .
  • Comparative Stability : Benzyl carbamates (e.g., CAS: 460080-00-6) are generally stable under basic conditions but may degrade under strong acids or UV light, unlike tert-butyl-protected analogs .

Q & A

Q. What analytical challenges exist in quantifying trace impurities?

  • Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) detects debrominated byproducts (e.g., m/z transitions for [M-Br]⁺). Method validation includes:
  • LOQ (Limit of Quantification) : ≤0.1% via calibration curves.
  • Column : C18 with 0.1% formic acid in acetonitrile/water gradients.
    Contradictions in impurity profiles between synthetic batches require root-cause analysis (e.g., reagent purity checks) .

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